

2,6-Dichloro-5-fluoronicotinonitrile starting material for synthesis

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Compound of Interest

Compound Name: 2,6-Dichloro-5-phenylnicotinonitrile

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An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile: A Core Starting Material for Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-5-fluoronicotinonitrile, a pivotal starting material in the synthesis of complex organic molecules. We will delve into its fundamental physicochemical properties, explore the nuances of its chemical reactivity, and present detailed protocols for its application in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and authoritative grounding to support laboratory and industrial-scale applications.

Introduction: The Strategic Importance of a Halogenated Pyridine

2,6-Dichloro-5-fluoronicotinonitrile (CAS No: 82671-02-1) is a highly functionalized pyridine derivative whose strategic importance lies in the unique arrangement of its substituents.^[1] The presence of two chlorine atoms, a fluorine atom, and a nitrile group on the pyridine ring creates a molecule with multiple reactive sites, making it an exceptionally versatile building block.^[2] The electron-withdrawing nature of the halogens and the nitrile group activates the pyridine ring for specific, regioselective transformations.

Its primary utility is as a key intermediate in the synthesis of fluoroquinolone and naphthyridine-class antibacterial agents, such as Gemifloxacin and Enoxacin.[1][3][4] Furthermore, its structural motifs are integral to the development of modern agrochemicals, including advanced fungicides and herbicides, where the incorporation of fluorine can significantly enhance metabolic stability and biological efficacy.[5][6][7][8] This guide will elucidate the chemical principles that make this compound an indispensable tool for synthetic chemists.

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

Property	Value	Source(s)
CAS Number	82671-02-1	[9]
Molecular Formula	C ₆ HCl ₂ FN ₂	[10][11]
Molecular Weight	190.99 g/mol	[9][11]
Appearance	White to light yellow crystalline powder	[1][9]
Melting Point	89-91 °C	[1][9]
Boiling Point	220 - 225 °C	[5]
SMILES	<chem>N#CC1=C(Cl)N=C(Cl)C(F)=C1</chem>	[9][10][11]
InChI Key	DEDKKOOGYIMMBC-UHFFFAOYSA-N	

Spectroscopic data such as NMR, HPLC, and LC-MS are available from various suppliers for batch-specific confirmation of identity and purity.[12]

Core Reactivity and Mechanistic Causality

The synthetic utility of 2,6-dichloro-5-fluoronicotinonitrile is dictated by the electronic effects of its substituents. The pyridine nitrogen, the nitrile group, and the halogens are all electron-withdrawing, which renders the pyridine ring electron-deficient. This electronic profile is the

primary driver for its characteristic reactivity, primarily Nucleophilic Aromatic Substitution (S_NAr).

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Regioselectivity in Nucleophilic Aromatic Substitution (S_NAr)

The primary mode of reaction is the substitution of the chloro groups by nucleophiles. Crucially, the two chlorine atoms at the C2 and C6 positions are not equally reactive. The C2 position is generally more susceptible to nucleophilic attack.

- **Causality:** The activating effect of the electron-withdrawing groups is strongest at the positions ortho and para to them. The C2 position is ortho to the powerfully activating nitrile group (C3-CN) and para to the fluorine atom (C5-F). The C6 position, while activated by the ring nitrogen and the C5-fluorine, lacks the strong proximal activation from the nitrile group. This differential activation allows for selective, stepwise substitution reactions, which is a cornerstone of its synthetic utility.

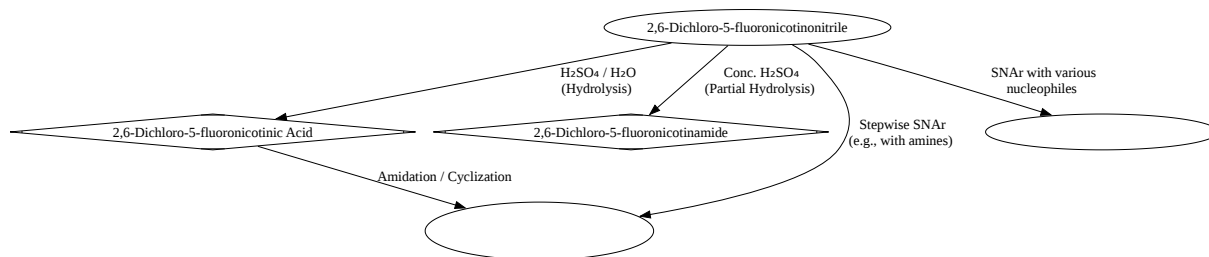
Transformations of the Nitrile Group

The cyano (nitrile) group at the C3 position is a versatile functional handle. It can be readily transformed into other key functional groups, expanding the range of accessible derivatives.

- **Hydrolysis to Carboxylic Acid:** Under strong acidic conditions (e.g., concentrated sulfuric acid), the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 2,6-dichloro-5-fluoronicotinic acid.^[13] This acid is itself a critical intermediate for synthesizing antibacterial agents via amidation reactions.^{[3][4]}
- **Hydrolysis to Amide:** Milder acidic conditions can be employed to stop the hydrolysis at the amide stage, producing 2,6-dichloro-5-fluoronicotinamide.^[14]

Key Synthetic Applications and Experimental Protocols

The true value of 2,6-dichloro-5-fluoronicotinonitrile is demonstrated in its multi-step synthesis of high-value molecules.



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Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

This protocol describes the hydrolysis of the nitrile to a carboxylic acid, a common step in pharmaceutical synthesis.[13]

Objective: To convert 2,6-dichloro-5-fluoronicotinonitrile to 2,6-dichloro-5-fluoronicotinic acid.

Materials:

- 2,6-dichloro-5-fluoronicotinonitrile
- Sulfuric acid (96%)
- Water
- Round-bottom flask with reflux condenser and magnetic stirrer

- Heating mantle
- Cooling bath

Procedure:

- In a 250 ml flask, carefully add 30 g of 2,6-dichloro-5-fluoronicotinonitrile to 60 ml of 96% sulfuric acid while maintaining the temperature between 40-45 °C.[13]
- Stir the mixture until all the solid has dissolved.
- Heat the solution to 70-75 °C and maintain this temperature for 1 hour.[13]
- Over a period of 30 minutes, carefully add 60 ml of water dropwise. The reaction is exothermic; use a cooling bath to keep the internal temperature between 90-95 °C.[13]
- After the addition is complete, a precipitate will form. Cool the mixture to room temperature.
- Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
- The expected product is 2,6-dichloro-5-fluoronicotinic acid, which can be analyzed by HPLC and NMR for purity and identity confirmation.[3]

Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinamide

This protocol details the partial hydrolysis of the nitrile to an amide.[14]

Objective: To synthesize 2,6-dichloro-5-fluoronicotinamide from the corresponding nitrile.

Materials:

- 2,6-dichloro-5-fluoronicotinonitrile
- Concentrated sulfuric acid
- Ice water
- Ethyl acetate

- Standard laboratory glassware for reaction and extraction

Procedure:

- To a 500 ml flask, add 24.8 g (130 mmol) of 2,6-dichloro-5-fluoronicotinonitrile.[\[14\]](#)
- Carefully add 125 mL of concentrated sulfuric acid.
- Heat the mixture to 62 °C and stir for 1 hour.[\[14\]](#)
- Cool the reaction mixture to room temperature.
- In a separate large beaker, prepare 800 mL of ice water. Slowly and carefully pour the reaction solution into the ice water with vigorous stirring.
- Extract the aqueous mixture with ethyl acetate (4 x 300 mL).[\[14\]](#)
- Combine the organic phases and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).[\[14\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a pale yellow solid.[\[14\]](#)

Industrial Synthesis of the Starting Material

While end-users typically purchase 2,6-dichloro-5-fluoronicotinonitrile, understanding its synthesis provides context for potential impurities and cost-drivers. A common industrial method involves the chlorination of a dihydroxy precursor.

One patented method describes reacting 3-cyano-2-hydroxy-5-fluoropyrid-6-one (or its salt) with a chlorinating agent like phosphorus oxychloride and phosphorus pentachloride.[\[15\]](#)[\[16\]](#) However, this process can lead to highly chlorinated by-products.[\[4\]](#)[\[15\]](#) An improved process involves using phosphorus trichloride and chlorine gas in the presence of a basic catalyst, which provides the desired product in higher yield and purity.[\[15\]](#)[\[16\]](#)

Safety, Handling, and Storage

Proper handling of 2,6-dichloro-5-fluoronicotinonitrile and its derivatives is essential due to their potential hazards.

- **Hazard Identification:** The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.[\[9\]](#)[\[17\]](#)
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses with side shields or goggles).[\[10\]](#)[\[17\]](#)[\[18\]](#)
- **Handling:** Avoid creating dust. Do not breathe dust.[\[17\]](#) Wash hands thoroughly after handling.[\[10\]](#) Contaminated work clothing should not be allowed out of the workplace.
- **First Aid:**
 - **Skin Contact:** Immediately drench the affected skin with running water for at least 10-15 minutes. Remove contaminated clothing.[\[17\]](#)[\[18\]](#)
 - **Eye Contact:** Immediately flush eyes with plenty of running water for at least 15 minutes.[\[17\]](#)[\[18\]](#)
 - **Inhalation:** Remove the individual to fresh air. If not breathing, give artificial respiration.[\[18\]](#)
 - **Ingestion:** Wash out the mouth with water. Do not induce vomiting.[\[17\]](#)
 - In all cases of exposure, seek immediate medical advice.[\[17\]](#)
- **Storage:** Store in a cool, well-ventilated area in a tightly closed container.[\[17\]](#) Some suppliers recommend storing under an inert atmosphere (e.g., Argon) to prevent degradation.[\[17\]](#)

Conclusion

2,6-Dichloro-5-fluoronicotinonitrile is a premier example of a strategic molecular building block. Its well-defined reactivity, driven by the electronic nature of its substituents, allows for controlled and regioselective transformations. The ability to perform selective nucleophilic aromatic substitutions and to chemically modify the nitrile group provides a robust platform for constructing complex molecular architectures. This guide has outlined the fundamental principles of its reactivity and provided validated protocols for its use, underscoring its

continued importance in the discovery and development of new pharmaceuticals and agrochemicals.

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